2-phenyl-4-[5-(1,3-thiazol-2-yl)-octahydropyrrolo[3,4-c]pyrrole-2-carbonyl]-2H-1,2,3-triazole
Description
The compound "2-phenyl-4-[5-(1,3-thiazol-2-yl)-octahydropyrrolo[3,4-c]pyrrole-2-carbonyl]-2H-1,2,3-triazole" is a heterocyclic organic molecule featuring a triazole core fused with a pyrrolo-pyrrole bicyclic system and a thiazole substituent. The presence of a triazole moiety enhances metabolic stability, while the thiazole group may improve binding affinity to biological targets. Structural characterization of such compounds typically relies on X-ray crystallography and computational modeling, with software like SHELX and ORTEP-3 playing critical roles in refining and visualizing molecular geometries .
Properties
IUPAC Name |
(2-phenyltriazol-4-yl)-[2-(1,3-thiazol-2-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N6OS/c25-17(16-8-20-24(21-16)15-4-2-1-3-5-15)22-9-13-11-23(12-14(13)10-22)18-19-6-7-26-18/h1-8,13-14H,9-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZWLCODMSQBCFX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CN(CC2CN1C3=NC=CS3)C(=O)C4=NN(N=C4)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N6OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Stepwise Assembly of Heterocyclic Components
The synthesis typically begins with the preparation of individual heterocycles, followed by sequential coupling.
Synthesis of 2-Phenyl-1,2,3-Triazole-4-Carboxylic Acid
A modified Hann and Hudson protocol is employed, starting with phenylhydrazine and glucose to form D-glucose phenylosazone. Oxidation with sodium periodate yields 2-phenyl-1,2,3-triazole-4-carboxaldehyde, which is further oxidized to the carboxylic acid.
Reaction conditions :
Octahydropyrrolo[3,4-c]Pyrrole Synthesis
The bicyclic amine is synthesized via 1,3-dipolar cycloaddition between methyl 2-(diphenylmethyleneamino)acetate and N-substituted maleimides (e.g., N-methylmaleimide). The reaction proceeds in toluene at 110°C for 48 hours, followed by hydrogenolysis to remove protecting groups.
Key data :
Thiazole Ring Formation
Thiazole is introduced via Hantzsch thiazole synthesis, reacting thiourea intermediates with α-haloketones. For example, octahydropyrrolo[3,4-c]pyrrole thiourea derivatives react with 2-bromoacetophenone in acetone under reflux.
Reaction parameters :
Green Chemistry Approaches
Subcritical Water-Mediated Synthesis
Recent advancements utilize subcritical water (100–374°C, pressurized) as a solvent to enhance reaction efficiency and sustainability.
Thiourea Intermediate Preparation
Octahydropyrrolo[3,4-c]pyrrole derivatives react with benzoyl isothiocyanate in subcritical water (130°C, 30 bar N₂, 4 hours), achieving 80–82% yield without organic solvents.
Thiazole Coupling
Thiourea intermediates react with α-haloketones in subcritical water (130°C, 2 hours), yielding 74–91% of 2-(thiazol-2-yl)-octahydropyrrolo[3,4-c]pyrroles.
Comparative data :
| Parameter | Subcritical Water | Traditional Solvent |
|---|---|---|
| Reaction time | 2–4 hours | 18–30 hours |
| Yield | 74–91% | 67–89% |
| Solvent toxicity | None | High (acetone) |
Convergent Coupling Strategies
Amide Bond Formation
The triazole carboxylic acid is activated (e.g., using thionyl chloride) and coupled to the octahydropyrrolo[3,4-c]pyrrole-thiazole amine via Schotten-Baumann conditions.
Optimized conditions :
-
Activating agent : SOCl₂ in dry DCM (0°C, 2 hours).
-
Coupling : Aqueous NaOH, 0°C, 1 hour.
-
Yield : 78–84%.
Purification and Characterization
Chromatographic Techniques
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole and pyrrole rings, leading to various oxidized derivatives.
Reduction: Reduction reactions often target the triazole ring, yielding reduced triazole derivatives.
Substitution: The phenyl and thiazole groups can undergo electrophilic and nucleophilic substitutions, enabling the formation of numerous analogs.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Reagents like halides, alkylating agents, and nucleophiles under appropriate pH conditions.
Major Products Formed
Oxidized derivatives with altered electronic properties.
Reduced triazole derivatives.
Substituted phenyl and thiazole analogs with diverse functionalities.
Scientific Research Applications
The compound's complex structure makes it valuable in various research areas:
Chemistry: Used as a building block for more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe in biochemical assays.
Medicine: Explored for its potential anti-cancer, anti-microbial, and anti-inflammatory properties.
Industry: Used in the synthesis of advanced materials and as a catalyst in polymerization reactions.
Mechanism of Action
Molecular Targets and Pathways
Enzyme Inhibition: Acts on specific enzymes by binding to their active sites, altering their activity.
Signal Transduction Pathways: Influences pathways by interacting with key molecular players, modulating cellular responses.
Gene Expression: May alter the expression of certain genes by interacting with transcription factors or regulatory proteins.
Comparison with Similar Compounds
Comparison with Similar Compounds
Due to the absence of direct experimental or computational data on "2-phenyl-4-[5-(1,3-thiazol-2-yl)-octahydropyrrolo[3,4-c]pyrrole-2-carbonyl]-2H-1,2,3-triazole" in the provided evidence, a comprehensive comparison with analogs must rely on general trends observed in structurally related heterocycles. Below is an analysis based on common frameworks:
Triazole-Based Derivatives
Triazole-containing compounds (e.g., 1,2,3-triazole and 1,2,4-triazole derivatives) are widely studied for their bioisosteric properties. For example, 1-benzyl-1H-1,2,3-triazole-4-carboxylic acid exhibits moderate solubility (LogP ~1.2) but lower thermal stability (decomposition at 180°C), whereas the fused pyrrolo-pyrrole system in the title compound may improve thermal resilience due to extended conjugation .
Thiazole-Containing Analogs
Thiazole derivatives, such as 2-aminothiazole, are known for antimicrobial activity. The thiazole substituent in the title compound could enhance interactions with bacterial enzymes (e.g., dihydrofolate reductase) compared to non-thiazole analogs. However, bulkier substituents like the octahydropyrrolo[3,4-c]pyrrole group may sterically hinder binding, necessitating structural optimization .
Bicyclic Systems
Compounds like octahydropyrrolo[3,4-c]pyrrole are rare in literature. A comparable system, hexahydropyrrolo[3,4-b]pyridine, demonstrates improved bioavailability over monocyclic amines due to reduced basicity (pKa ~7.5 vs. ~10 for pyrrolidine). The title compound’s bicyclic framework may similarly modulate pharmacokinetic properties, though experimental validation is required .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for this compound, and how do reaction conditions influence yield and purity?
- Methodology :
- Step 1 : Start with diethyl oxalate and ketone derivatives under sodium hydride catalysis in toluene to form intermediate esters (e.g., ethyl 4-hydroxy-4-(4-methoxyphenyl)-2-oxobut-3-enoate) .
- Step 2 : React intermediates with hydrazine hydrate to generate pyrazole-carboxylate derivatives.
- Step 3 : Perform nucleophilic acyl substitution with 1,3-thiazole-containing reagents, followed by cyclization using phosphorus oxychloride .
- Key Variables : Solvent polarity, temperature (60–100°C), and catalyst choice (e.g., POCl₃ vs. PCl₅) critically affect cyclization efficiency.
- Data Table :
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| 1 | NaH, Toluene, 80°C | 75–85 | ≥90% |
| 2 | NH₂NH₂·H₂O, EtOH | 60–70 | ≥85% |
| 3 | POCl₃, 100°C | 50–60 | ≥88% |
Q. How is the structural integrity of this compound confirmed post-synthesis?
- Techniques :
- 1H NMR : Identify proton environments (e.g., aromatic protons at δ 7.2–8.1 ppm, triazole protons at δ 8.5–9.0 ppm) .
- IR Spectroscopy : Confirm carbonyl (C=O, ~1700 cm⁻¹) and thiazole (C-S, ~650 cm⁻¹) functional groups .
- HPLC-MS : Verify molecular weight and purity (>95% by diode-array detection) .
Advanced Research Questions
Q. How can molecular docking predict biological targets, and what validation strategies are recommended?
- Protocol :
- Software : Use AutoDock Vina or Schrödinger Maestro with force fields (e.g., OPLS3) .
- Target Selection : Prioritize enzymes like 14-α-demethylase (PDB: 3LD6) or anaplastic lymphoma kinase (PDB: 2XP2) based on structural homology .
- Validation : Compare docking scores (ΔG) with known inhibitors and validate via in vitro enzyme assays (e.g., IC₅₀ measurements) .
- Data Table :
| Target Protein | Docking Score (kcal/mol) | Key Interactions (Residues) |
|---|---|---|
| 3LD6 | -9.2 | H-bond: Tyr140, His310 |
| 2XP2 | -8.7 | Hydrophobic: Leu158, Val113 |
Q. What strategies resolve crystallographic data contradictions during SHELX refinement?
- Approach :
- Initial Model : Use SHELXD for phase determination and SHELXL for refinement. Address outliers via iterative electron density map analysis .
- Discrepancy Handling :
- Thermal Parameters : Adjust ADPs (anisotropic displacement parameters) for atoms with high residual density (>0.5 eÅ⁻³).
- Twinning : Apply TWIN/BASF commands if twinning is suspected (e.g., Hooft y parameters > 0.4) .
- Validation Tools : Cross-check with ORTEP-3 for stereochemical accuracy and PLATON for symmetry validation .
Q. How do substituent variations in analogous compounds affect biological activity?
- Case Study :
- Fluorine vs. Chlorine : Fluorine substituents enhance metabolic stability but reduce binding affinity for cytochrome P450 enzymes compared to chlorine .
- Thiazole Modifications : Replacing thiazole with oxazole decreases antifungal activity (IC₅₀ increases from 1.2 µM to 5.6 µM) due to reduced sulfur-mediated hydrophobic interactions .
- Data Table :
| Substituent (R) | Target (3LD6) IC₅₀ (µM) | LogP |
|---|---|---|
| -F | 1.2 | 3.1 |
| -Cl | 0.9 | 3.8 |
| -Br | 0.7 | 4.2 |
Contradiction Analysis
Q. How should researchers address conflicting data in solubility and stability studies?
- Resolution Framework :
- Solubility : Use standardized protocols (e.g., shake-flask method in PBS pH 7.4 vs. DMSO) to reconcile discrepancies. For example, reported solubility in DMSO (25 mg/mL) may not correlate with aqueous buffers (0.02 mg/mL) .
- Stability : Conduct accelerated degradation studies (40°C/75% RH) with HPLC monitoring. Conflicting stability data often arise from impurity profiles (e.g., hydrolytic byproducts at C=O positions) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
